2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that includes both hydroxyethyl and aminoethyl groups attached to a benzoisoquinoline core
Mechanism of Action
Mode of Action
Given its structural similarity to other quinoline and isoquinoline compounds , it may act as an electrophile, initiating an attack on a nitrogen atom followed by the addition of a nucleophile on the adjacent atom . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its structure, it may potentially interact with pathways involving quinoline and isoquinoline compounds
Pharmacokinetics
Its molecular weight of 148.2034 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential electrophilic nature , it may induce changes in cellular function or viability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzoisoquinoline core, followed by the introduction of the hydroxyethyl and aminoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzoisoquinoline core can be reduced under specific conditions to form a dihydro derivative.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydrobenzoisoquinoline derivative.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the aminoethyl group, which may influence its biological activity.
Uniqueness
2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both hydroxyethyl and aminoethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(2-hydroxyethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-10-8-17-7-9-18-15(20)12-5-1-3-11-4-2-6-13(14(11)12)16(18)21/h1-6,17,19H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSGUHDKQBISNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398738 | |
Record name | 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96807-75-9 | |
Record name | 2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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